molecular formula C19H21NS2 B8567279 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]-N,N-dimethylaniline CAS No. 89863-71-8

4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]-N,N-dimethylaniline

Cat. No. B8567279
M. Wt: 327.5 g/mol
InChI Key: DPJXUVPWESDYLI-UHFFFAOYSA-N
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Patent
US04818765

Procedure details

There is added to a solution of 2-trimethylsilyl-1,3-dithiane (16.2 g) in dry tetrahydrofuran (170 ml) at -65° a 1.9M solution of n-butyllithium in hexane (45 ml). The reaction mixture is progressively warmed to 0° in the course of 31/2 hours and cooled to -65°. A solution of 4-dimethylamino-benzophenone (19.2 g) in dry tetrahydrofuran (100 ml) is than slowly added. The reaction mixture is progressively warmed to room temperature overnight and poured into a mixture of water (1000ml) and dichloromethane (200 ml). After separation of the layers, the aqueous solution is extracted with dichloromethane (3×200 ml). The combined organic solutions was washed with water (100 ml) and dried over magnesium sulphate. The solvents are evaporated in vacuo and the residue is recrystallised from ethyl acetate. The product is dried in vacuo to constant weight to yield (4-dimethylaminophenyl)-(1,3-dithian-2-ylidene)-phenylmethane, m.p. 172°-174°.
Quantity
16.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.2 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[CH:3]1[S:8][CH2:7][CH2:6][CH2:5][S:4]1.C([Li])CCC.[CH3:16][N:17]([CH3:32])[C:18]1[CH:31]=[CH:30][C:21]([C:22]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=O)=[CH:20][CH:19]=1.O>O1CCCC1.CCCCCC.ClCCl>[CH3:32][N:17]([CH3:16])[C:18]1[CH:31]=[CH:30][C:21]([C:22](=[C:3]2[S:8][CH2:7][CH2:6][CH2:5][S:4]2)[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
C[Si](C1SCCCS1)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
170 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
45 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
31
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
19.2 g
Type
reactant
Smiles
CN(C1=CC=C(C(=O)C2=CC=CC=C2)C=C1)C
Step Four
Name
Quantity
1000 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -65°
ADDITION
Type
ADDITION
Details
than slowly added
CUSTOM
Type
CUSTOM
Details
After separation of the layers
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted with dichloromethane (3×200 ml)
WASH
Type
WASH
Details
The combined organic solutions was washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from ethyl acetate
CUSTOM
Type
CUSTOM
Details
The product is dried in vacuo to constant weight

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C(C1=CC=CC=C1)=C1SCCCS1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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